molecular formula C12H15ClN2O3 B5704401 2-chloro-4-nitro-N-(pentan-3-yl)benzamide

2-chloro-4-nitro-N-(pentan-3-yl)benzamide

Cat. No.: B5704401
M. Wt: 270.71 g/mol
InChI Key: XSCOWNVFPXTDEQ-UHFFFAOYSA-N
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Description

2-chloro-4-nitro-N-(pentan-3-yl)benzamide is an organic compound with the molecular formula C12H15ClN2O3 It is a derivative of benzamide, featuring a chloro and nitro group on the benzene ring, and a pentan-3-yl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-nitro-N-(pentan-3-yl)benzamide typically involves the following steps:

    Nitration: The starting material, 2-chlorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position of the benzene ring.

    Alkylation: The nitrated product is then subjected to alkylation with pentan-3-ylamine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Nitration: Using industrial nitration reactors to ensure controlled addition of the nitro group.

    Efficient Alkylation: Utilizing optimized reaction conditions and catalysts to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-nitro-N-(pentan-3-yl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide, elevated temperatures.

Major Products

    Reduction: 2-amino-4-nitro-N-(pentan-3-yl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-4-nitro-N-(pentan-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-4-nitro-N-(pentan-3-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-nitro-N-(3-nitrophenyl)benzamide: Similar structure but with an additional nitro group on the phenyl ring.

    2-chloro-3-nitro-N-(pentan-3-yl)benzamide: Similar structure but with the nitro group at the 3-position.

Uniqueness

2-chloro-4-nitro-N-(pentan-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the chloro and nitro groups on the benzene ring, along with the pentan-3-yl group, makes it a versatile compound for various applications.

Properties

IUPAC Name

2-chloro-4-nitro-N-pentan-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c1-3-8(4-2)14-12(16)10-6-5-9(15(17)18)7-11(10)13/h5-8H,3-4H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCOWNVFPXTDEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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